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Compound of Interest

Compound Name: (R)-3-Phenylbutanal

Cat. No.: B15192648

This technical guide provides a comprehensive overview of (R)-3-Phenylbutanal, including its
chemical identity, properties, and a detailed experimental protocol for a closely related
enantioselective synthesis. This document is intended for researchers, scientists, and
professionals in the fields of chemistry and drug development who require detailed technical
information on this chiral aldehyde.

Chemical Identity and Synonyms

The nomenclature and various identifiers for (R)-3-Phenylbutanal are crucial for accurate
documentation and research. The standard IUPAC name for this compound is (3R)-3-
phenylbutanal)[1][2]. Due to its specific stereochemistry, it is also referred to as (-)-3-
Phenylbutanal. A comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for (R)-3-Phenylbutanal
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Type Identifier Source
IUPAC Name (3R)-3-phenylbutanal [1112]
Synonyms (R)-3-Phenylbutanal [1][2]

(-)-3-Phenylbutanal

[1](2]

(R)-3-Phenylbutyraldehyde

[1](2]

(-)-3-Phenylbutyraldehyde

[1]

(R)-(-)-3-Phenylbutanal

[1]

Benzenepropanal, beta-
methyl-, (R)-

[1]

CAS Number 42307-58-4 [1][2]
PubChem CID 10877278 [1]12]
UNII 9MPILES5IN2 [1][2]

Physicochemical Properties

The physical and chemical properties of (R)-3-Phenylbutanal are essential for its handling,

application, and analysis. These properties have been computationally predicted and are

summarized in the table below.

Table 2: Physicochemical Properties of (R)-3-Phenylbutanal
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Property Value Source
Molecular Formula C10H120 [1112]
Molecular Weight 148.20 g/mol [1][2]
Exact Mass 148.088815002 Da [11[2]
XLogP3-AA 1.9 [1][2]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C:;untg p ! s
Rotatable Bond Count 3 [3]
Topological Polar Surface Area  17.1 A2 [1][2]
Refractive Index (n20/D) 1.5179 (lit.)

Density 0.997 g/mL at 25 °C (lit.)

Boiling Point 93-94 °C/16 mmHg (lit.)

Enantioselective Synthesis

While specific experimental protocols for the synthesis of (R)-3-Phenylbutanal are not readily
available in the public domain, a highly relevant and detailed procedure for the enantioselective
synthesis of a closely related precursor, (R)-3-nitro-3-phenylbutanal, has been reported. This
enzymatic synthesis offers excellent enantioselectivity and provides a valuable methodology for
obtaining chiral y-nitroaldehydes, which can be further transformed into other valuable chiral
building blocks.

Experimental Protocol: Enzymatic Synthesis of (R)-3-
Nitro-3-phenylbutanal

This protocol is adapted from a study on the enantioselective synthesis of pharmaceutically
active y-aminobutyric acids. The key step involves a Michael-type addition catalyzed by an
engineered 4-oxalocrotonate tautomerase mutant (4-OT L8Y/M45Y/F50A).
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Materials and Reagents:

Nitroalkene (acceptor)

Aldehyde (donor)

Engineered 4-OT L8Y/M45Y/F50A enzyme

Sodium phosphate buffer (20 mM, pH 6.5)

Ethanol

Ethyl acetate

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve the engineered 4-OT enzyme (1.4 mol
% relative to the nitroalkene) in 20 mM sodium phosphate buffer (pH 6.5).

Addition of Co-solvent and Substrates: Add ethanol to a final concentration of 20-30% (v/v).
Subsequently, add the nitroalkene and the aldehyde donor to the reaction mixture.

Incubation: Seal the reaction vessel and incubate at room temperature with gentle agitation.
Monitor the progress of the reaction by an appropriate analytical technique (e.g., HPLC,
TLC).

Work-up: Upon completion of the reaction, extract the aqueous reaction mixture with ethyl
acetate.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate,
filter, and concentrate the solvent in vacuo.

Purification: Purify the crude product by silica gel column chromatography to yield the
desired (R)-y-nitroaldehyde.
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Enantiopurity Analysis:

The enantiomeric excess of the product can be determined by reverse-phase High-
Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak
AD-RH column).

Synthesis Workflow

The following diagram illustrates the general workflow for the enantioselective enzymatic

synthesis of the y-nitroaldehyde precursor.
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Caption: Workflow for the enantioselective enzymatic synthesis.
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Applications and Biological Relevance

While this guide focuses on the chemical synthesis and properties of (R)-3-Phenylbutanal, it is
important to note its context within the broader chemical landscape. The racemic mixture of 3-
phenylbutanal is primarily utilized as a fragrance ingredient, valued for its green and hyacinth-
like aroma.

At present, there is limited publicly available information on the specific biological activities,
signaling pathway interactions, or applications in drug development for the (R)-enantiomer of 3-
phenylbutanal. The related compound, phenylbutyric acid, is used therapeutically for urea cycle
disorders and shows promise in other areas due to its activity as a histone deacetylase inhibitor
and chemical chaperone[4]. However, similar biological functions have not been attributed to
(R)-3-Phenylbutanal.

Future research may uncover unique biological properties of this specific enantiomer,
potentially leading to new applications in pharmacology or materials science. The synthetic
methodologies outlined in this guide provide a foundation for producing high-purity (R)-3-
Phenylbutanal for such exploratory studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System
[mdpi.com]

2. 3-Phenylbutanal, (R)- | C10H120 | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a
sequential reduction/C—H functionalization - PMC [pmc.ncbi.nim.nih.gov]

4. go.drugbank.com [go.drugbank.com]

To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Phenylbutanal].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15192648?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06819
https://www.benchchem.com/product/b15192648?utm_src=pdf-body
https://www.benchchem.com/product/b15192648?utm_src=pdf-body
https://www.benchchem.com/product/b15192648?utm_src=pdf-body
https://www.benchchem.com/product/b15192648?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4344/11/8/973
https://www.mdpi.com/2073-4344/11/8/973
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylbutanal_-_R
https://pmc.ncbi.nlm.nih.gov/articles/PMC8356817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8356817/
https://go.drugbank.com/drugs/DB06819
https://www.benchchem.com/product/b15192648#iupac-name-and-synonyms-for-r-3-phenylbutanal
https://www.benchchem.com/product/b15192648#iupac-name-and-synonyms-for-r-3-phenylbutanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15192648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b15192648#iupac-name-and-synonyms-for-r-3-
phenylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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